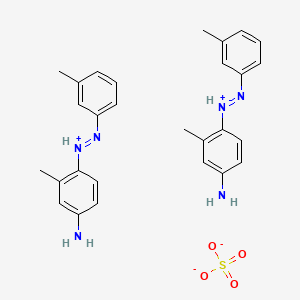
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate
説明
(4-Amino-2-methylphenyl)-(3-methylphenyl)iminoazanium; sulfate is a sulfate salt composed of an iminoazanium cation and a sulfate anion. The cation consists of two aromatic moieties: a 4-amino-2-methylphenyl group and a 3-methylphenyl group, linked via an imino group (–NH–). Its synthesis likely involves condensation reactions between substituted anilines and sulfonic acid derivatives, analogous to methods described for structurally related compounds .
特性
CAS番号 |
85098-87-9 |
|---|---|
分子式 |
C28H32N6O4S |
分子量 |
548.7 g/mol |
IUPAC名 |
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate |
InChI |
InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
JAIFBYGYIBWWOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substitution patterns, core frameworks, and biological or physicochemical properties.
Structural Analogues with 4-Amino-2-methylphenyl Substituents
Key Observations :
- The 4-amino-2-methylphenyl group is prevalent in bioactive molecules, particularly antitumor agents.
- Diazenyl (azo) and sulfamate functionalities enhance metabolic stability compared to the iminoazanium group .
Compounds with 3-Methylphenyl Substituents
Key Observations :
Sulfate/Sulfonate Derivatives
Key Observations :
- Sulfate counterions (e.g., in ionic liquids) improve solubility and stability compared to chloride or acetate .
- Sulfate esters are prone to enzymatic hydrolysis, limiting their in vivo persistence .
Antitumor Benzothiazole Derivatives
Key Observations :
- Para-substitution (e.g., 4-amino) on benzothiazoles optimizes antitumor efficacy .
- Fluorine substitution mitigates metabolic inactivation, a strategy applicable to iminoazanium derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


